molecular formula C22H30O4 B1253398 8-p-Hydroxybenzoyl tovarol

8-p-Hydroxybenzoyl tovarol

Cat. No.: B1253398
M. Wt: 358.5 g/mol
InChI Key: XUVXBQLHPFQADG-OIAMNROFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-p-Hydroxybenzoyl tovarol is a germacrane-type sesquiterpenoid isolated from species of the Ferula plant genus, such as Ferula dissecta and Ferula haussknechtii . This natural compound is of significant interest in biomedical research due to its promising bioactivities, particularly in oncology and microbiology. In cancer research, this compound has been demonstrated to induce a type of programmed cell death known as paraptosis in human cervical cancer HeLa cells . This paraptotic cell death is characterized by extensive cytoplasmic vacuolization stemming from the swelling of the endoplasmic reticulum (ER) and mitochondria, and it occurs independently of caspase activation . The mechanism is associated with the induction of endoplasmic reticulum stress and the unfolded protein response (UPR) . Research also indicates that the compound can simultaneously trigger protective autophagy, which appears to antagonize the paraptotic cell death . This interplay between different cell death pathways makes this compound a valuable tool for researchers studying cell death regulation. In microbiological studies, this compound has exhibited antibacterial properties . It demonstrated efficacy against Gram-positive bacteria, with one study reporting a minimum inhibitory concentration (MIC) of 16 µg/mL against Bacillus cereus . This aligns with the traditional use of Ferula haussknechtii roots for treating wounds and infections . This compound is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

[(1S,3Z,7E,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxybenzoate

InChI

InChI=1S/C22H30O4/c1-14(2)21-19(24)12-15(3)6-5-7-16(4)13-20(21)26-22(25)17-8-10-18(23)11-9-17/h7-12,14,19-21,23-24H,5-6,13H2,1-4H3/b15-12+,16-7-/t19-,20-,21-/m0/s1

InChI Key

XUVXBQLHPFQADG-OIAMNROFSA-N

Isomeric SMILES

C/C/1=C\[C@@H]([C@@H]([C@H](C/C(=C\CC1)/C)OC(=O)C2=CC=C(C=C2)O)C(C)C)O

Canonical SMILES

CC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC=C(C=C2)O)C(C)C)O

Synonyms

8-p-hydroxybenzoyl tovarol

Origin of Product

United States

Scientific Research Applications

Study 1: HeLa Cells Response

A pivotal study published in the International Journal of Molecular Sciences examined the effects of 8-p-hydroxybenzoyl tovarol on HeLa cells. The researchers treated cells with varying concentrations of TAW and assessed cell viability using the MTT assay. Results indicated that TAW effectively reduced cell viability at concentrations above 18 μM over a period of 36 hours, demonstrating its potential as an anti-cancer agent .

Treatment Concentration (μM)Cell Viability (%)
Control100
1090
1870
5030

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in TAW-induced cell death. The study utilized western blot analysis to detect changes in protein levels associated with apoptosis and autophagy after TAW treatment. Significant increases in markers for ER stress (e.g., BiP, CHOP) were noted alongside elevated autophagic markers, indicating that TAW's actions are closely tied to cellular stress responses .

Future Research Directions

The promising findings regarding the applications of this compound suggest several avenues for future research:

  • Combination Therapies : Investigating the efficacy of TAW in combination with other chemotherapeutic agents could enhance its therapeutic potential.
  • Mechanistic Studies : Further exploration into the molecular pathways activated by TAW will provide deeper insights into its dual role as an inducer of paraptosis and autophagy.
  • In Vivo Studies : Transitioning from in vitro studies to animal models will be crucial for assessing the therapeutic efficacy and safety profile of TAW in a biological context.

Q & A

Basic Research Questions

Q. What is the primary mechanism by which 8-p-hydroxybenzoyl tovarol induces cell death in human cervical cancer (HeLa) cells?

  • Answer : this compound triggers paraptosis , a caspase-independent cell death characterized by cytoplasmic vacuolation originating from endoplasmic reticulum (ER) swelling. This process is mediated by ER stress and unfolded protein response (UPR) activation, evidenced by upregulation of markers like BiP and CHOP. Concurrently, the compound induces protective autophagy , which counteracts paraptosis. For example, autophagy inhibition via 3-methyladenine (3-MA) enhances cytotoxicity, while induction with rapamycin reduces cell death .

Q. What experimental markers are used to validate paraptosis and autophagy in HeLa cells treated with this compound?

  • Answer : Key markers include:

  • Paraptosis : Cytoplasmic vacuolation (visualized via microscopy), ER stress markers (BiP, CHOP), and ubiquitinated protein accumulation .
  • Autophagy : LC3-II conversion (immunoblotting), p62/SQSTM1 degradation, and Beclin-1 expression. Genetic knockdown of Beclin-1 further confirms autophagy's role in modulating ER stress .

Q. How does this compound differ from other paraptosis-inducing compounds (e.g., plumbagin or manumycin A)?

  • Answer : Unlike plumbagin, which inhibits proteasomal chymotrypsin-like activity and causes mitochondrial dysfunction, this compound specifically activates UPR without significant ROS involvement. Additionally, its crosstalk with autophagy (e.g., Beclin-1 dependency) distinguishes it from manumycin A, which induces vacuolation independent of LC3-mediated autophagic flux .

Advanced Research Questions

Q. How can researchers resolve contradictions in autophagy's role (protective vs. pro-death) during this compound treatment?

  • Answer : Autophagy's dual role depends on context and timing. Methodological strategies include:

  • Pharmacological modulation : Co-treatment with autophagy inhibitors (e.g., 3-MA) or inducers (e.g., rapamycin) to assess viability via MTT assays .
  • Genetic approaches : siRNA-mediated knockdown of autophagy regulators (e.g., Beclin-1, ATG5) to isolate paraptosis-specific effects .
  • Autophagic flux assays : Use of lysosomal inhibitors (e.g., bafilomycin A1) to distinguish between autophagosome formation and degradation .

Q. What experimental designs are recommended to study the interplay between ER stress and autophagy in this compound-treated cells?

  • Answer :

  • Co-localization studies : Use ER-tracker dyes and GFP-LC3 constructs to visualize ER-derived vacuoles and autophagosomes .
  • Transcriptomic profiling : RNA-seq or qPCR arrays to identify UPR-related genes (e.g., EIF2AK3, ERN1) and autophagy-linked pathways .
  • Time-course experiments : Monitor temporal changes in CHOP and LC3-II levels to determine if autophagy precedes or follows ER stress .

Q. How can researchers optimize dosing protocols to balance paraptosis induction and off-target effects in vivo?

  • Answer :

  • Dose-response curves : Establish thresholds for vacuolation (paraptosis) and apoptosis (via caspase-3 cleavage assays) .
  • Combination therapies : Test synergy with proteasome inhibitors (e.g., bortezomib) or ER stress enhancers (e.g., thapsigargin) to lower effective doses .
  • Toxicity screens : Compare effects on normal fibroblasts (e.g., WI-38) and cancer cells to assess selectivity .

Data Contradiction Analysis

Q. Why do some studies report autophagy as protective, while others suggest it enhances this compound-induced death?

  • Answer : Discrepancies arise from differences in:

  • Cell type : Autophagy may exhibit context-dependent roles; e.g., HeLa cells show protective autophagy, while triple-negative breast cancer cells display autophagic cell death .
  • Treatment duration : Short-term exposure may activate pro-survival autophagy, whereas prolonged treatment overwhelms compensatory mechanisms, leading to death .
  • Methodological bias : Overreliance on pharmacological inhibitors (which may have off-target effects) versus genetic approaches .

Methodological Recommendations

  • Key techniques : MTT assays for viability, transmission electron microscopy (TEM) for vacuolation, and immunoblotting for ER stress/autophagy markers .
  • Critical controls : Include normal cell lines (e.g., WI-38 fibroblasts) and caspase inhibitors (e.g., Z-VAD-FMK) to rule out apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.